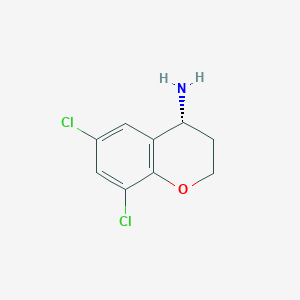

(R)-6,8-Dichlorochroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

(4R)-6,8-dichloro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Cl2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1 |

InChI Key |

KJGMEAMNMDDGQA-MRVPVSSYSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2Cl)Cl |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2Cl)Cl |

Origin of Product |

United States |

Stereochemical Considerations in Chroman 4 Amine Chemistry

Chirality of the 4-Amine Center in the Chroman Ring System

The core structure of chroman-4-amine (B2768764) features a heterocyclic dihydropyran ring fused to a benzene (B151609) ring. Chirality in this system arises from the carbon atom at position 4 (C4). A carbon atom is considered a chiral center, or stereocenter, when it is bonded to four different substituent groups.

In the case of 6,8-Dichlorochroman-4-amine, the C4 atom is bonded to:

An amino group (-NH₂).

A hydrogen atom (-H).

The C3 atom of the dihydropyran ring.

The C4a atom, which is part of the fused aromatic ring system.

Since all four of these groups are different, the C4 atom is a stereocenter, and the molecule is chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comyoutube.com The "(R)" designation in (R)-6,8-Dichlorochroman-4-amine specifies the particular enantiomer where the substituents, when assigned priority and viewed with the lowest priority group pointing away, are arranged in a clockwise direction. The configurational stability of this carbon stereocenter is high, as breaking and reforming covalent bonds would be required to interconvert between the (R) and (S) forms.

Analysis of Amine Inversion and Configurational Stability

Primary amines, such as the one present in 6,8-Dichlorochroman-4-amine, possess a lone pair of electrons on the nitrogen atom. This allows the nitrogen atom itself to be a potential stereocenter if the three attached groups are different (in this case, two hydrogen atoms and the chroman ring). However, trivalent nitrogen atoms in acyclic or exocyclic amines undergo a rapid process called pyramidal inversion or nitrogen inversion. libretexts.orglibretexts.org

During this process, the nitrogen atom and its substituents rapidly oscillate through a planar transition state. researchgate.net For a typical aliphatic amine, this inversion occurs billions of times per second at room temperature, with an energy barrier of approximately 6 kcal/mol. libretexts.org This rapid interconversion prevents the resolution of enantiomers based solely on the chirality of the nitrogen atom. libretexts.orgyoutube.com

Influence of the (R)-Configuration on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms defined by the (R)-configuration is crucial for the molecule's interaction with other chiral molecules, particularly biological targets like proteins, enzymes, and receptors. Chiral chroman-4-amines are recognized as important scaffolds in drug discovery programs. lookchem.com For example, related chroman-4-amine derivatives have been identified as potent inhibitors of targets such as the Kv1.5 potassium channel and the bradykinin (B550075) B1 receptor. lookchem.com

Molecular recognition is governed by the precise spatial fit between the molecule (the ligand) and its binding site. The (R)-configuration of 6,8-Dichlorochroman-4-amine dictates the exact orientation of the amino group and the dichloro-substituted phenyl ring in space. This specific geometry determines how the molecule can form key non-covalent interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—with the amino acid residues of a target protein's binding pocket.

Often, only one enantiomer will fit correctly into the binding site to elicit the desired biological response, while the other enantiomer (the (S)-form in this case) may have significantly lower affinity, no activity, or even produce off-target or adverse effects. This stereospecificity is a fundamental principle in pharmacology and highlights the importance of synthesizing and using the single, desired (R)-enantiomer for therapeutic applications.

Methodologies for Stereochemical Assignment and Purity Evaluation

To ensure that a sample contains the correct enantiomer and to quantify its purity, several analytical techniques are employed. The determination of the absolute configuration (confirming it is indeed the R-isomer) and the evaluation of enantiomeric excess (%ee) are critical steps in the development of chiral compounds.

Key methodologies include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods for separating enantiomers and determining their relative amounts. chiralpedia.comresearchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be detected as separate peaks. scas.co.jpyakhak.org Polysaccharide-based CSPs are commonly used for the resolution of chiral amines. yakhak.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it can be adapted for chiral analysis by using a chiral auxiliary. This involves either reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers or mixing it with a chiral solvating agent (CSA) to form transient diastereomeric complexes. nih.govrsc.org These diastereomers exhibit distinct signals in the NMR spectrum (¹H, ¹³C, or ¹⁹F), allowing their ratio to be determined by integration. rsc.orgnih.govacs.org

X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule. It requires the formation of a single, high-quality crystal of the enantiomerically pure compound, often as a salt with a known chiral acid (e.g., tartaric acid or mandelic acid). lookchem.com The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of every atom, unambiguously confirming its stereochemistry. nih.gov

Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov Each enantiomer produces a mirror-image CD spectrum. The sign and intensity of the CD signals can be correlated with the absolute configuration of the molecule, often aided by computational modeling. columbia.edu

Interactive Data Table: Methods for Stereochemical Analysis

| Methodology | Principle | Application | Key Advantages | References |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. | Enantiomeric purity (%ee) determination; preparative separation. | High accuracy, reproducibility, and wide applicability. | chiralpedia.comresearchgate.netscas.co.jpyakhak.org |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers (with CDAs) or diastereomeric complexes (with CSAs) which are distinguishable by NMR. | Enantiomeric purity (%ee) determination. | Rapid analysis, small sample requirement, structural information. | nih.govrsc.orgrsc.orgnih.govacs.org |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic structure. | Unambiguous determination of absolute configuration (R/S). | Provides definitive proof of stereochemistry. | lookchem.comnih.gov |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Assignment of absolute configuration, often with computational support. | Sensitive to stereochemistry; non-destructive. | nih.govcolumbia.edu |

Structural Modifications and Derivatization Strategies of R 6,8 Dichlorochroman 4 Amine Scaffolds

Design and Synthesis of Functionalized Derivatives at 2-, 3-, 6-, and 8-Positions

The functionalization of the chroman scaffold at the 2-, 3-, 6-, and 8-positions is a key strategy for modulating biological activity. While the starting scaffold is defined by chloro-substituents at the 6- and 8-positions, further modifications at these and other positions are synthetically accessible and have been explored in related chroman-4-one systems, which are direct precursors to chroman-4-amines.

Modification at the 2-Position: The 2-position of the chroman ring is frequently targeted for introducing diversity. A common synthetic route to 2-substituted chroman-4-ones involves a base-promoted condensation between a corresponding 2-hydroxyacetophenone (B1195853) and an aldehyde. researchgate.net This method allows for the incorporation of various alkyl and aryl side chains. For instance, reacting a 3,5-dichloro-2-hydroxyacetophenone with different aldehydes could yield a range of 2-substituted-6,8-dichlorochroman-4-ones, which can then be converted to the corresponding (R)-amines via stereoselective reduction and amination.

Modification at the 3-Position: The 3-position, adjacent to the amine-bearing carbon, can also be functionalized. Mannich reactions involving 2-arylchroman-4-ones have been used to introduce aminomethyl groups at this position. researchgate.net Another approach involves the dehydration of a 3-hydroxymethylchromen-4-one intermediate. researchgate.net These strategies allow for the introduction of new vectors for interaction with biological targets.

Modification at the 6- and 8-Positions: The existing chloro groups at the 6- and 8-positions already confer specific electronic properties to the aromatic ring. However, further diversification can be achieved using modern cross-coupling reactions. Palladium-mediated reactions, for example, could be employed to replace the chloro groups with other substituents such as different halogens, alkyl, aryl, or cyano groups, thereby fine-tuning the electronic and steric profile of the molecule. Research on related chroman-4-ones has demonstrated that larger, electron-withdrawing groups at these positions can be favorable for certain biological activities.

Table 1: Potential Functionalization Strategies for the Chroman Scaffold

| Position | Type of Modification | Potential Functional Groups | Synthetic Method Example |

|---|---|---|---|

| 2 | Alkyl/Aryl Substitution | n-Propyl, n-Pentyl, Phenyl | Base-promoted condensation of a 2-hydroxyacetophenone with an aldehyde. researchgate.net |

| 3 | Aminomethylation | -CH₂NR₂ | Mannich reaction on the corresponding chroman-4-one. researchgate.net |

| 6 | Cross-Coupling | Aryl, Cyano, Alkoxy | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| 8 | Cross-Coupling | Aryl, Cyano, Alkoxy | Palladium-catalyzed cross-coupling reactions. |

Derivatization of the Amine Moiety (e.g., Amide, Urea, Sulfonamide Formation)

The primary amine at the 4-position is a key nucleophilic center, making it an ideal point for extensive derivatization to form stable and diverse products such as amides, ureas, and sulfonamides. These functional groups are prevalent in drug molecules as they can participate in various hydrogen bonding interactions with target proteins.

Amide Formation: The amine can be readily acylated by reacting it with a variety of acylating agents, including acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., HATU, HOBt). This reaction introduces a wide range of R-groups, allowing for the exploration of hydrophobicity, steric bulk, and electronic properties.

Urea Formation: Urea derivatives are formed by reacting the amine with an isocyanate (R-N=C=O) or carbamoyl (B1232498) chloride. This introduces a carbonyl group flanked by two nitrogen atoms, providing a rigid and effective hydrogen bond donor-acceptor unit.

Sulfonamide Formation: Reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. Sulfonamides are a critical class of functional groups in medicinal chemistry, known for their strong hydrogen bonding capabilities and their presence in numerous approved drugs. nih.gov The synthesis of sulfonamide and amide derivatives containing coumarin (B35378) (a related chromene) moieties has been successfully demonstrated, highlighting the applicability of these reactions to similar scaffolds. nih.gov

Table 2: Reagents for Amine Derivatization

| Derivative | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amide | Acid Chloride | Acetyl Chloride (CH₃COCl) | -NH-CO-CH₃ |

| Amide | Carboxylic Acid + Coupling Agent | Benzoic Acid + HATU | -NH-CO-Ph |

| Urea | Isocyanate | Phenyl Isocyanate (PhNCO) | -NH-CO-NH-Ph |

| Sulfonamide | Sulfonyl Chloride | Tosyl Chloride (TsCl) | -NH-SO₂-Tol |

Scaffold-Based Approaches for Peptidomimetic Development

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid chroman framework of (R)-6,8-Dichlorochroman-4-amine is an excellent scaffold for constraining appended functional groups into a specific three-dimensional orientation, thereby mimicking the secondary structures of peptides like β-turns or β-sheets.

The development of peptidomimetics often relies on using a central scaffold to position key pharmacophoric elements in a spatially defined manner. sciencedaily.compharmafocusamerica.com In a notable example, highly substituted chromone (B188151) structures have been proposed as conformationally restricted β-turn mimetics, where the chromone core corresponds well with the backbone of a peptide turn. researchgate.net By using the this compound scaffold, the amine at C4 can serve as an anchor point (mimicking an amino acid's α-amino group), while other positions on the chroman ring (e.g., C2 or C3) can be functionalized to project side-chain-like moieties. This approach allows for the creation of a library of compounds that mimic the spatial arrangement of amino acid residues in a peptide, enabling the discovery of potent and selective ligands for protein-protein interactions or peptide receptors. The use of such scaffolds can lead to increased stability against proteolysis, a common issue with natural peptide therapeutics. benthamscience.com

Application of Derivatization for Analytical Chromatography (GC, HPLC, MS)

The analysis of this compound and its derivatives requires robust chromatographic methods to ensure identity, purity, and enantiomeric excess. Derivatization is a crucial step in this process, particularly for enhancing detectability and improving chromatographic behavior. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Primary amines like this compound are often polar and can exhibit poor peak shape and tailing in GC analysis. researchgate.net Derivatization is employed to increase volatility and thermal stability. Common derivatizing agents include chloroformates (e.g., heptafluorobutyl chloroformate) or silylating agents. researchgate.netnih.gov For chiral analysis, to confirm the (R)-enantiomer, a chiral derivatizing agent such as (S,S)-N-trifluoroacetylproline anhydride (B1165640) can be used. nih.gov This reaction forms diastereomeric amides that can be separated on a standard achiral GC column. researchgate.netnih.gov Alternatively, the underivatized or achirally derivatized amine can be analyzed on a chiral GC column. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and LC-MS: For HPLC analysis, derivatization is often performed to introduce a chromophore or fluorophore, enabling sensitive UV or fluorescence detection, as the basic chroman scaffold may lack a sufficiently strong chromophore. sigmaaldrich.com Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary amines to form highly fluorescent derivatives. sigmaaldrich.com For chiral separations, derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) creates diastereomers that can be resolved on a standard reversed-phase C18 column. Another approach involves using o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, which forms fluorescent diastereomeric isoindoles suitable for sensitive analysis. researchgate.net These methods are essential for quality control, ensuring the enantiomeric purity of the final compounds. The use of liquid chromatography coupled with mass spectrometry (LC-MS) provides definitive structural confirmation of the derivatives. jfda-online.comnih.govjfda-online.com

Table 3: Common Derivatizing Agents for Chromatographic Analysis of Amines

| Technique | Purpose | Reagent Class | Example Reagent |

|---|---|---|---|

| GC-MS | Increase Volatility/Stability | Acylating Agent | Heptafluorobutyl chloroformate (HFBCF) nih.gov |

| GC-MS (Chiral) | Form Diastereomers | Chiral Acylating Agent | (S,S)-N-Trifluoroacetylproline anhydride nih.gov |

| HPLC-UV/Fluorescence | Add Chromophore/Fluorophore | Activated Carboxylic Acid | DMQC-OSu sigmaaldrich.com |

| HPLC (Chiral) | Form Diastereomers | Chiral Derivatizing Agent | Marfey's Reagent (FDAA) researchgate.net |

| HPLC (Chiral) | Form Fluorescent Diastereomers | Aldehyde + Chiral Thiol | o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine researchgate.net |

Computational Chemistry and Molecular Modeling of Chroman 4 Amines

In Silico Screening and Ligand-Based Design

In the initial stages of drug discovery, in silico screening and ligand-based design are pivotal for identifying promising lead compounds from large chemical libraries. These methods leverage the known structural features of active molecules to predict the activity of untested compounds.

Ligand-based virtual screening focuses on the principle of molecular similarity, where compounds with similar structures are expected to exhibit comparable biological activities. For a compound like (R)-6,8-Dichlorochroman-4-amine, this would involve searching databases for molecules with a similar chroman-4-amine (B2768764) scaffold. The choice of similarity metric, such as Tanimoto coefficients, and the type of molecular fingerprint used are crucial for the success of these screening campaigns.

Pharmacophore modeling is another key aspect of ligand-based design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. While a specific pharmacophore for this compound is not established, studies on related chromene derivatives have successfully employed this approach. For instance, a structure-based pharmacophore model was generated from the acetylcholinesterase enzyme complexed with galantamine to screen a marine natural product database for new inhibitors. nih.gov This highlights how a pharmacophore could be developed for a putative target of this compound to identify other potential modulators.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For chroman-4-amine derivatives, a QSAR model could be developed by synthesizing and testing a library of analogues with varying substituents on the chromane (B1220400) ring. The physicochemical properties, or "descriptors," of these molecules (e.g., lipophilicity, electronic properties, steric parameters) would then be correlated with their measured biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Structure-Based Drug Design for Predicted Target Interactions

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful tool for developing potent and selective inhibitors. This approach relies on understanding the precise interactions between a ligand and its binding site.

The application of SBDD to chromane derivatives has been demonstrated in several studies. For example, the discovery of potent macrocyclic inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) was heavily guided by structure-based design principles. jmbfs.org Similarly, SBDD has been instrumental in the development of chroman-4-one and chromone-based inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.orgacs.orgnih.gov In these studies, the crystal structures of the target proteins were used to design chromane analogues with improved binding affinity and selectivity.

For this compound, if a putative biological target were identified, SBDD could be employed to optimize its interaction with the binding site. The dichlorinated benzene (B151609) ring and the amine group at the 4-position are key features that would be considered in the design of more potent analogues. The chlorine atoms at the 6 and 8 positions, being electron-withdrawing, would influence the electronic properties of the aromatic ring and could participate in halogen bonding or other specific interactions within the binding pocket.

Molecular Docking and Dynamics Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. globalresearchonline.netresearchgate.net This method is widely used to screen virtual libraries of compounds and to propose binding modes for known active molecules. Numerous studies on chromane and chroman-4-one derivatives have utilized molecular docking to understand their interactions with various biological targets. For instance, docking studies have been performed on chromone (B188151) congeners to investigate their binding to the CDK4 enzyme in the context of cancer therapy nih.gov, and on chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives as potential anticancer agents.

In the case of this compound, molecular docking could be used to predict its binding affinity and orientation within the active site of a hypothesized target. The results of such a study would provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of both the ligand and the receptor, the stability of the binding interactions, and the role of solvent molecules. nih.gov For chroman-4-amine derivatives, MD simulations could be used to refine the binding poses obtained from docking, to calculate binding free energies, and to understand the conformational changes that may occur upon ligand binding. For example, MD simulations have been used to study the stability of spiroquinoxalinopyrrolidine embedded chromanone hybrids as cholinesterase inhibitors. nih.gov

The combination of molecular docking and MD simulations offers a powerful approach to elucidate the binding mode of this compound and to guide the design of analogues with improved binding characteristics.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations , based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, properties, and reactivity of molecules. nih.govsubstack.com These methods can be used to calculate a wide range of molecular properties, including optimized geometries, charge distributions, electrostatic potentials, and reaction energies. substack.comcecam.org

For this compound, quantum chemical calculations could be employed to:

Determine the most stable conformation: The chromane ring system can adopt different conformations, and quantum chemical calculations can identify the lowest energy conformer, which is likely to be the biologically active one.

Calculate electronic properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. The electrostatic potential map can reveal regions of the molecule that are electron-rich or electron-poor, which can be important for intermolecular interactions. substack.com

Predict reactivity: Quantum chemical calculations can be used to model reaction mechanisms and to predict the sites of metabolic transformation. This information can be valuable for understanding the molecule's pharmacokinetic profile.

Studies on other small molecules have demonstrated the utility of quantum chemical calculations in drug design. For example, they have been used to investigate the vibrational properties and chemical reactivity of the anti-cancer drug quercitrin. nih.gov The application of these methods to this compound would provide a fundamental understanding of its intrinsic chemical properties, which would be invaluable for its development as a potential therapeutic agent.

Biological Activity and Preclinical Investigations of Chroman 4 Amine Derivatives

Enzyme Inhibition Studies: Focus on Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2) has emerged as a crucial enzyme in aging-related diseases, particularly neurodegenerative disorders. acs.org A series of substituted chromone (B188151) and chroman-4-one derivatives have been synthesized and assessed for their potential as SIRT2 inhibitors. acs.org

Research has shown that the substitution pattern on the chroman-4-one scaffold plays a critical role in the potency and selectivity of SIRT2 inhibition. Specifically, modifications at the 2-, 6-, and 8-positions have been found to be favorable. acs.org Compounds with larger, electron-withdrawing groups at the 6- and 8-positions, such as in (R)-6,8-Dichlorochroman-4-amine, have demonstrated significant inhibitory activity. acs.org The length and nature of the substituent at the 2-position also influence the inhibitory effect, with an n-propyl chain showing slightly better activity than a longer n-heptyl chain in some analogs. acs.org

The most potent of these chroman-4-one derivatives exhibit inhibitory concentrations in the low micromolar range and are highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.org For instance, many of the potent inhibitors showed over 70% inhibition of SIRT2 at a concentration of 200 μM, while displaying less than 10% inhibition of SIRT1 and SIRT3 at the same concentration. acs.org

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | 2-Position Substituent | 6-Position Substituent | 8-Position Substituent | SIRT2 Inhibition (%) at 200 μM | IC50 (μM) |

| 1k | n-propyl | Cl | Cl | 76 | 10.6 |

| 1l | n-heptyl | Cl | Cl | 57 | >200 |

| 1m | pentyl | Cl | Cl | >70 | Low μM |

This table is for illustrative purposes and based on findings for similar chroman-4-one derivatives.

SIRT2 as a Biological Target in Neurodegenerative Disease Research

SIRT2 has been identified as a significant factor in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. acs.orgnih.govnih.gov While its exact role is still under investigation and appears to be multifaceted, several studies suggest that inhibiting SIRT2 could be a beneficial therapeutic strategy. nih.govnih.gov Pharmacological inhibition of SIRT2 has been shown to offer protective effects in various models of these neurological disorders. nih.gov Increased levels of SIRT2 have been observed in the brains of Alzheimer's disease patients, further supporting its role as a potential therapeutic target. nih.gov Although SIRT2 inhibition shows promise for treating neurodegenerative conditions, it is important to consider potential peripheral side effects, as some research indicates it may increase systemic inflammation. nih.govnih.gov

Investigating SIRT2's Role in Cell Cycle Regulation and Cancer Cell Proliferation

SIRT2 plays a complex and sometimes contradictory role in cancer. It is involved in critical cellular processes such as cell cycle progression and the maintenance of genome stability. nih.govnih.gov Some studies have positioned SIRT2 as a tumor suppressor. For example, research has shown that SIRT2 can regulate the anaphase-promoting complex/cyclosome (APC/C), a key regulator of mitosis. nih.gov A deficiency in SIRT2 has been linked to increased levels of mitotic regulators, leading to aneuploidy and mitotic cell death. nih.gov Furthermore, Sirt2-deficient mice have been observed to develop tumors, with females primarily developing mammary tumors and males developing hepatocellular carcinoma. nih.gov

Conversely, other research suggests that SIRT2 can promote tumorigenesis in certain contexts. gu.se The ability of SIRT2-selective inhibitors, such as those based on the chroman-4-one scaffold, to modulate its activity makes them valuable tools for further elucidating the precise function of SIRT2 in different types of cancer. gu.se

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Profiles

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a therapeutic approach for neurodegenerative disorders like Parkinson's disease and depression. nih.govcriver.com Chromone derivatives have been identified as potent and selective inhibitors of MAO-B. nih.gov Studies on a series of C6-benzyloxy substituted chromones revealed that compounds with acidic and aldehydic functional groups on the C3 position act as potent, reversible MAO-B inhibitors with IC50 values in the low nanomolar range (2.8 nM and 3.7 nM, respectively). nih.gov Interestingly, related 2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivatives also showed potent MAO-B inhibition. nih.gov

Generally, for chromone-based compounds, substituents at the C-7 position tend to result in better MAO-B inhibitory activity, with IC50 values ranging from micromolar to nanomolar concentrations. nih.gov The linkage type also appears to be important, with C-N bond linkers often being more potent than amide bond linkers. nih.gov

Table 2: MAO-B Inhibition by Chromone Derivatives

| Compound Class | Key Structural Features | MAO-B IC50 |

| 6-[(3-bromobenzyl)oxy]chromones | Acidic group at C3 | 2.8 nM |

| 6-[(3-bromobenzyl)oxy]chromones | Aldehydic group at C3 | 3.7 nM |

| 2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivatives | - | 4 - 11 nM |

This table is for illustrative purposes and based on findings for similar chromone derivatives.

In Vitro Evaluation of Biological Responses in Cellular Systems

The biological effects of chroman-4-one derivatives have been assessed in various in vitro cellular systems, particularly in the context of cancer research. researchgate.net For example, certain 3-benzylidene-4-chromanone (B8775485) derivatives have demonstrated selective toxicity towards malignant cells compared to normal cells. researchgate.net In studies against breast cancer cell lines, some derivatives showed IC50 values in the low micromolar range. researchgate.net Furthermore, in vitro toxicological studies on some chroman-4-one analogues have indicated a favorable safety profile, showing no mitochondrial toxicity, cytotoxicity, or inhibition of hERG and Aurora B kinase. nih.gov These findings suggest that the chroman-4-one scaffold is a promising basis for the development of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of R 6,8 Dichlorochroman 4 Amine and Analogues

Systematic Investigation of Halogenation Effects on Biological Potency and Selectivity

The nature and position of halogen substituents on the chroman ring are critical determinants of biological activity. Studies on related chromone (B188151) and chromen-4-one scaffolds have consistently shown that di-substitution at the 6 and 8 positions with electron-withdrawing groups is a key feature for potency.

In a series of 3-iodochromone derivatives tested for fungicidal activity, the 6,8-dichloro analogue (4r ) emerged as the most potent compound against Sclerotium rolfsii, with an ED₅₀ of 8.43 mg L⁻¹. frontiersin.org This highlights the favorable contribution of the dichloro substitution pattern on the benzene (B151609) ring of the chroman system. The electron-withdrawing nature of the chlorine atoms significantly influences the electronic properties of the aromatic ring, which can enhance binding affinity to biological targets.

Further investigations into chromen-4-one derivatives as ligands for the GPR55 receptor explored the substitution of hydrogen at position 6 with halogen atoms. acs.org While replacing hydrogen with fluorine reportedly had a minimal effect on the pharmacological behavior in one series of compounds, the introduction of a chlorine atom at the same position led to derivatives with notable efficacy. acs.org For instance, the 6-chloro derivative 74 was among the most efficacious GPR55 agonists in its series. acs.org This suggests that while halogenation is generally beneficial, the specific halogen and its position can fine-tune the potency and efficacy.

The following table summarizes the biological activity of various halogenated chromone derivatives, illustrating the impact of substitution patterns.

| Compound ID | Substituents | Biological Activity (ED₅₀ in mg L⁻¹) against S. rolfsii |

| 4a | H | >100 |

| 4j | 6-Cl | 25.43 |

| 4q | 8-Cl | 46.25 |

| 4r | 6,8-di-Cl | 8.43 |

| 4s | 6-Br, 8-Cl | 11.23 |

| 4t | 6-Cl, 8-Br | 10.19 |

| 4u | 6,8-di-Br | 13.56 |

This table is generated based on data for 3-iodochromone derivatives from a study on potential fungicides, where (R)-6,8-Dichlorochroman-4-amine itself was not tested but the impact of the 6,8-dichloro pattern is demonstrated. frontiersin.org

These findings collectively underscore that the 6,8-dichloro substitution pattern present in this compound is a well-established feature for enhancing biological potency in this class of heterocyclic compounds.

Conformational Constraints and Their Impact on Activity

The rigid structure of the chroman ring system imposes significant conformational constraints that are crucial for biological activity. Unlike flexible acyclic molecules, the fused ring system of chroman derivatives limits the number of accessible conformations, presenting a more defined three-dimensional shape to a biological target. The dihydropyran ring typically adopts a half-chair or sofa conformation, which positions the substituent at the C4 position in either a pseudo-axial or pseudo-equatorial orientation.

This inherent rigidity is a key aspect of the SAR. The synthesis of conformationally constrained analogues is a recognized strategy in drug design to enhance affinity and selectivity. researchgate.net For this compound, the chroman scaffold itself serves as this constrained element. The activity of the molecule is dependent on the specific spatial arrangement of its pharmacophoric features, which is locked in by the ring system. Any change in the molecule's conformation, such as the formation of a twisted state, can have a profound impact on its properties and biological function. acs.org The population of conformers can be influenced by external factors, and the conformational dynamics are of great interest for understanding molecular interactions. nih.gov

The positioning of the C4-amine group is dictated by the ring's conformation. This orientation is critical for establishing specific interactions, such as hydrogen bonds, with amino acid residues in a target protein's binding site. Therefore, the conformational rigidity of the dichlorochroman backbone is not merely a passive feature but an active contributor to the molecule's efficacy by pre-organizing the key interacting groups in a biologically relevant orientation.

Correlation of Absolute Stereochemistry with Efficacy

Stereochemistry is a fundamental aspect of drug action, as biological systems, being chiral themselves, often interact differently with the enantiomers of a chiral drug. nih.gov For this compound, the chiral center at the C4 position means it exists as two enantiomers, (R) and (S). The designation '(R)' specifies a precise three-dimensional arrangement of the atoms, and this absolute configuration is intrinsically linked to the compound's efficacy.

The two enantiomers of a chiral drug should be considered as two distinct chemical entities, as they can exhibit different pharmacological and toxicological profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov A clear example of this principle is seen with the antidepressant drug fluoxetine, where safety concerns associated with the (R)-enantiomer prevented its development as a single-enantiomer formulation. nih.gov

Research on other chiral molecules has repeatedly demonstrated the pivotal role of stereochemistry. For instance, studies on N-acylated derivatives of the natural product salinomycin (B1681400) showed that compounds with the native stereochemistry at the C20 position were more effective at inhibiting cancer cell proliferation than their C20-epi counterparts. nih.gov This underscores that a specific stereochemical configuration can be crucial for optimal biological activity.

In the context of this compound, the (R)-configuration dictates the specific orientation of the amine group relative to the dichlorinated aromatic ring and the heterocyclic oxygen. This precise spatial arrangement is what allows the molecule to fit optimally into its target binding site, maximizing the favorable interactions required for its biological effect. The efficacy of the compound is therefore directly correlated with its absolute stereochemistry at the C4 position.

Identification of Key Pharmacophore Features and Substructure Activity

A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity. arxiv.org For the this compound series, SAR studies have helped to define a clear pharmacophore model.

The key features are:

Aromatic Halogenation: The two chlorine atoms at the C6 and C8 positions are critical. They act as hydrophobic elements and powerful electron-withdrawing groups that modulate the electronics of the benzene ring, likely enhancing interactions with the target protein.

Heterocyclic Oxygen: The oxygen atom within the chroman ring is a potential hydrogen bond acceptor, which can form a crucial interaction with a hydrogen bond donor residue in the binding pocket.

C4-Amino Group: The primary amine at the C4 position is a cornerstone of the pharmacophore. It can act as a hydrogen bond donor and, when protonated under physiological conditions, as a positive ionizable center capable of forming strong ionic interactions or salt bridges. In related 4-aminoquinoline (B48711) scaffolds, this feature is known to be indispensable for activity. nih.govyoutube.com

Absolute Stereochemistry: The (R)-configuration at the C4 chiral center is an essential feature. It ensures the precise 3D orientation of the other pharmacophoric elements, organizing them into the correct geometry for optimal binding. This spatial arrangement distinguishes the active enantiomer from its less active or inactive (S)-counterpart.

The chroman framework itself acts as a rigid scaffold, holding these features in a constrained conformation. The combination of the dichlorinated aromatic system, the heterocyclic oxygen, the strategically placed amino group, and the specific stereocenter constitutes the essential pharmacophore for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is widely used in drug discovery to understand SAR, predict the activity of new compounds, and guide the design of more potent analogues. nih.govresearchgate.net

For chromone and chroman derivatives, several QSAR studies have been successfully conducted. In one study on 3-iodochromone derivatives, which included the highly active 6,8-dichloro analogue, a 2D-QSAR analysis was performed. frontiersin.org Three different models were generated, with the Multiple Linear Regression (MLR) model proving to be the most robust. This model yielded a high correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911, indicating strong predictive power. frontiersin.org The model identified several molecular descriptors, such as DeltaEpsilonC and T_2_Cl_6, that significantly influence the fungicidal activity, providing quantitative insights into the SAR. frontiersin.org

Another study focused on a 3D-QSAR analysis of synthetic chromone derivatives with antioxidant activity. mdpi.com Using molecular field analysis (MFA), a statistically significant model was developed with a conventional r² of 0.868 and a cross-validated r² of 0.771. mdpi.com This 3D-QSAR model highlighted the importance of electronegative groups on the benzoyl ring and identified regions where bulky substituents were disfavored, offering a three-dimensional map of the structural requirements for activity. mdpi.com

These examples demonstrate that QSAR is a powerful tool for dissecting the complex structure-activity relationships of chroman-based compounds. By correlating structural descriptors with biological data, QSAR models can provide valuable, predictive insights to guide the optimization of lead compounds like this compound for improved potency and selectivity.

Advanced Analytical Characterization in Chroman 4 Amine Research

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of (R)-6,8-Dichlorochroman-4-amine and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would typically be employed, utilizing a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acidic modifier, like formic acid or trifluoroacetic acid, can improve peak shape and resolution by protonating the amine group. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic chromophore of the molecule absorbs significantly. For chiral purity assessment, specialized chiral stationary phases (CSPs) are required to separate the (R) and (S) enantiomers.

Gas Chromatography (GC): While less common for non-volatile amines, GC can be used for the analysis of this compound, often after derivatization. Derivatizing the primary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a chloroformate increases its volatility and thermal stability, making it amenable to GC analysis. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The retention time in a GC analysis is a key parameter for identification and purity assessment.

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Purpose |

| HPLC | C18, Chiral Stationary Phase (CSP) | Acetonitrile/Water with acidic modifier | UV, Diode Array Detector (DAD) | Purity assessment, Enantiomeric excess determination, Isolation |

| GC | Dimethylpolysiloxane | Helium | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity assessment (often after derivatization) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (LC-MS, GC/MS)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and providing structural information through fragmentation analysis of this compound. It is typically coupled with a chromatographic inlet system like Liquid Chromatography (LC) or Gas Chromatography (GC).

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique for the analysis of this compound. Using an electrospray ionization (ESI) source in positive ion mode, the molecule would be expected to readily protonate at the primary amine group, yielding a prominent pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the unambiguous determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing characteristic product ions that help to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the derivatized form of this compound would be analyzed. Electron ionization (EI) is a common ionization technique in GC-MS, which typically leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its identity by comparison with a library or through manual interpretation.

| Technique | Ionization Method | Expected Molecular Ion | Key Information Obtained |

| LC-MS | Electrospray Ionization (ESI) | [M+H]⁺ | Molecular weight confirmation, Elemental composition (with HRMS), Structural information from fragmentation |

| GC-MS | Electron Ionization (EI) | M⁺ (often weak or absent) | Fragmentation pattern for structural confirmation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all the proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling (connectivity). The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the chroman ring system, including the diastereotopic protons at the C2, C3, and C5 positions, and the proton at the chiral center (C4), would have characteristic chemical shifts and coupling patterns. The amine protons might appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom). The aromatic carbons would be found in the range of 110-160 ppm, while the aliphatic carbons of the chroman ring would appear in the upfield region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments are crucial for the unambiguous assignment of the entire molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The primary amine group would give rise to two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). wpmucdn.comorgchemboulder.com The presence of the C-Cl bonds would result in absorptions in the lower frequency region of the spectrum.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300-3500 (two bands) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1020-1350 |

| C-O Stretch | 1000-1300 |

| C-Cl Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophore. The dichlorinated benzene (B151609) ring fused to the dihydropyran ring constitutes the primary chromophore in this compound. This aromatic system would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region, typically between 200 and 400 nm. The exact position and intensity of these absorptions are sensitive to the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.

This technique provides unambiguous confirmation of the relative and absolute stereochemistry (if a heavy atom is present or through anomalous dispersion). It also reveals detailed information about bond lengths, bond angles, and torsional angles. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amine group, can be elucidated. This information is invaluable for understanding the solid-state properties of the compound.

Future Research Directions and Prospective Applications of R 6,8 Dichlorochroman 4 Amine

Discovery of Novel Biological Targets for Dichlorochroman-4-amine Scaffolds

The chroman-4-amine (B2768764) scaffold is a versatile framework known to interact with a variety of biological targets. While the specific targets of (R)-6,8-Dichlorochroman-4-amine are still under investigation, the broader family of chroman derivatives has shown affinity for several important enzymes and receptors. This suggests that the dichlorochroman-4-amine scaffold could be a fruitful starting point for identifying novel inhibitors for a range of diseases.

The chroman-4-one framework, a close structural relative, is a key building block in many medicinal compounds with a wide array of biological activities. rsc.org Research into chroman-4-one derivatives has revealed their potential to inhibit enzymes such as soluble epoxide hydrolase (sEH), pteridine (B1203161) reductase 1 (PTR1), acetylcholinesterase (AchE), and sirtuin 2 (SIRT2). researchgate.netnih.govnih.govacs.org For instance, spirocyclic amine-derived chromanones have been identified as potent and selective inhibitors of sEH, an enzyme implicated in inflammation and hypertension. researchgate.net Furthermore, chroman-4-one derivatives have been developed as inhibitors of PTR1, a key enzyme in trypanosomatid parasites, highlighting their potential as anti-parasitic agents. nih.gov

The exploration of natural products often reveals novel scaffolds with significant biological activity. nih.govnih.gov The chroman moiety itself is found in natural polyphenols, and synthetic variations have expanded its therapeutic potential. nih.gov The unique substitution pattern of this compound may confer affinity for new or less-explored biological targets. Future screening efforts against diverse panels of enzymes and receptors could uncover unexpected activities, opening new avenues for drug development. The structural similarity to 4H-chromenes, which are known to have a wide range of pharmacological properties, further supports the potential for discovering novel biological activities for this scaffold. nih.gov

Table 1: Known Biological Targets of Chroman-4-one/amine Scaffolds

| Biological Target | Therapeutic Area | Reference |

| Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory, Antihypertensive | researchgate.net |

| Pteridine Reductase 1 (PTR1) | Anti-parasitic (Trypanosomiasis, Leishmaniasis) | nih.gov |

| Acetylcholinesterase (AchE) | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.gov |

| Sirtuin 2 (SIRT2) | Neurodegenerative Diseases (e.g., Parkinson's) | acs.org |

| α-Glucosidase | Antidiabetic | nih.gov |

Development of Advanced Chroman-4-amine Derivatives with Tuned Selectivity

A key aspect of future research will be the rational design and synthesis of advanced derivatives of this compound to achieve enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related chroman scaffolds have demonstrated that small structural modifications can lead to significant changes in biological activity. acs.org

For example, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. acs.org This finding is particularly relevant for this compound, which already possesses electron-withdrawing chlorine atoms at these positions. Further modifications could involve altering the substituents on the amine group at C-4 or introducing additional functional groups to the chroman ring system. The goal of such modifications would be to optimize interactions with the target protein's binding site, thereby increasing selectivity and reducing off-target effects.

The development of derivatives with tuned selectivity is crucial for minimizing potential side effects. By systematically modifying the core structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive SAR profile. This knowledge will guide the design of next-generation compounds with improved therapeutic indices. The chroman-4-one scaffold has been shown to be a promising basis for structure-based drug design, allowing for the optimization of compounds to target specific enzymes like PTR1. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Chroman Scaffolds

| Position of Substitution | Favorable Groups/Modifications for Activity | Reference |

| 2-position | Alkyl chain with three to five carbons | acs.org |

| 6- and 8-positions | Larger, electron-withdrawing groups | acs.org |

| C-4 position | Modification of the amine/carbonyl group | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives stands to benefit significantly from these technologies. nih.govnih.gov AI and ML algorithms can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their properties, thereby accelerating the discovery process. nih.gov

Application of this compound as a Molecular Probe in Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable molecular probes for studying biological systems. A molecular probe is a small molecule that can be used to study the function of a biological target, such as an enzyme or receptor, in a cellular or in vivo context.

Given the potential for developing highly potent and selective derivatives of this compound, these compounds could be used to investigate the physiological and pathological roles of their specific biological targets. For example, if a highly selective inhibitor of a particular enzyme is developed from this scaffold, it can be used to study the consequences of inhibiting that enzyme in cells or animal models, providing insights into its function and its role in disease.

To function effectively as a molecular probe, a compound should ideally be cell-permeable and have well-defined pharmacology. The chroman scaffold is a good starting point in this regard. By attaching a fluorescent tag or a radiolabel to a potent and selective this compound derivative, researchers could create probes for use in techniques such as fluorescence microscopy or positron emission tomography (PET) imaging. This would allow for the visualization and quantification of the target's expression and distribution in living systems. The development of such probes would be a powerful tool for basic research and could also have applications in diagnostics. The concept of "virtual scaffolds" derived from known active compounds can also guide the design of new probes with potentially enhanced properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.